Quisqualamine

Vue d'ensemble

Description

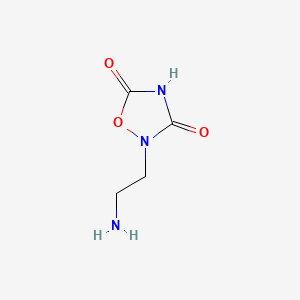

Quisqualamine is the α-decarboxylated analogue of quisqualic acid, as well as a relative of the neurotransmitters glutamate and γ-aminobutyric acid (GABA) . It is a novel γ-aminobutyric acid (GABA)-related depressant amino acid .

Synthesis Analysis

Quisqualamine is the decarboxylated analogue of quisqualic acid . The exact synthesis process is not detailed in the available resources.Molecular Structure Analysis

The molecular formula of Quisqualamine is C4H7N3O3. Its average mass is 145.117 Da and its monoisotopic mass is 145.048737 Da .Chemical Reactions Analysis

In in vitro preparations, the action of quisqualamine was associated with a prolonged depolarization of primary afferent terminals which was sensitive to blockade by picrotoxin and bicuculline and which was also depressed by strychnine . This suggests an interaction of quisqualamine with presynaptic receptors for both GABA and β-alanine .Applications De Recherche Scientifique

Cancer Research and Treatment

Quisqualis indica, a traditional Chinese medicinal plant from which quisqualamine is derived, shows promise in cancer research. A study highlighted the potential of 25-O-acetyl-23,24-dihydro-cucurbitacin F, isolated from Q. indica, in treating soft tissue sarcomas. This compound induced cell cycle arrest and apoptosis in sarcoma cells, suggesting its potential as a novel therapeutic agent in sarcoma research (Lohberger et al., 2015).

Spinal Cord Injury and Pain Management

Quisqualic acid, a related compound, has been used to model spinal cord injuries (SCI) in research. It's been shown that targeting inflammation-related gene expression can ameliorate pain behaviors following excitotoxic SCI (Plunkett et al., 2001). Additionally, research into the effects of various treatments on spontaneous pain behavior post-excitotoxic SCI indicates the potential of certain drugs in modulating cellular events responsible for this behavior (Yu et al., 2003).

Treatment of Benign Prostatic Hyperplasia (BPH)

Quisqualis indica extract showed therapeutic efficacy in treating benign prostatic hyperplasia (BPH) in both a human prostate cancer cell line and a rat model. The extract reduced prostate weight, testosterone, and dihydrotestosterone concentrations, suggesting anti-proliferative and pro-apoptotic activities (Wijerathne et al., 2017).

Phytochemical Analysis

Research focusing on the analysis of Q. indica leaves using chromatographic and spectral techniques has identified several phytochemicals with potential pharmacological importance. This work contributes to the standardization of Q. indica leaves for use in herbal industries (Anjali et al., 2022).

Ethnobotanical and Pharmacological Activities

A review on the ethnobotanical, phytochemical, and pharmacological activities of Q. indica highlights its medicinal properties, including anti-bacterial, anti-oxidant, and anti-diabetic activities. This comprehensive review underscores the plant's traditional and modern medicinal applications (Mahajan & Aher, 2017).

Anti-allergic Properties

An in-vitro and in-vivo study on the anti-allergic activity of ethanol extracts of Q. indica demonstrated its efficacy in attenuating mast cell degranulation and maintaining cell intactness. This suggests its preventive effect against allergic manifestations (Chaudhary et al., 2020).

Propriétés

IUPAC Name |

2-(2-aminoethyl)-1,2,4-oxadiazolidine-3,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3O3/c5-1-2-7-3(8)6-4(9)10-7/h1-2,5H2,(H,6,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIPCXBVXQUFCSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN1C(=O)NC(=O)O1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60218503 | |

| Record name | Quisqualamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60218503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Quisqualamine | |

CAS RN |

68373-11-5 | |

| Record name | 2-(2-Aminoethyl)-1,2,4-oxadiazolidine-3,5-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68373-11-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quisqualamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068373115 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quisqualamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60218503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | QUISQUALAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PJ4RW6N4EA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

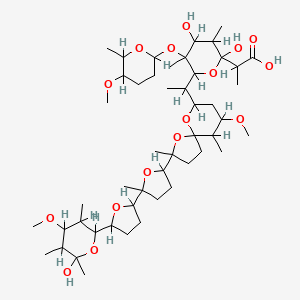

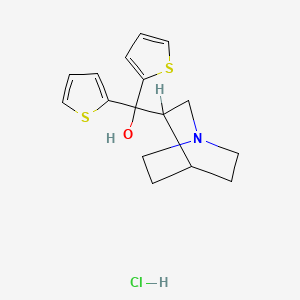

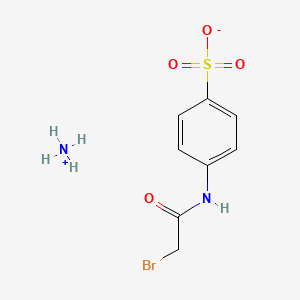

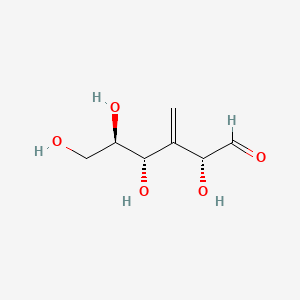

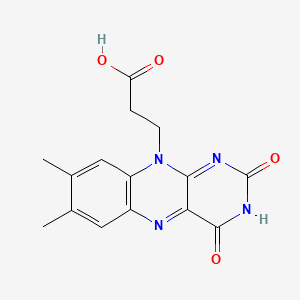

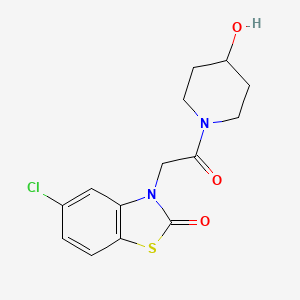

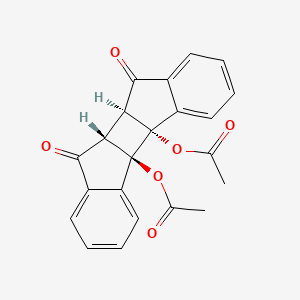

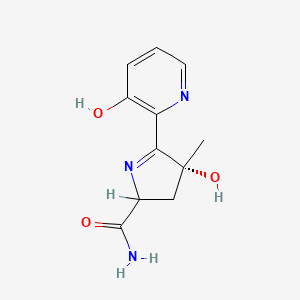

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[5-(4-morpholinylsulfonyl)-2-(1-pyrrolidinyl)phenyl]-2-oxo-1H-quinoline-4-carboxamide](/img/structure/B1226425.png)

![2-Pyridinecarboxamide, 3-hydroxy-N-[(2Z,5R,6S,9S,10S,11R)-10-hydroxy-5,11-dimethyl-2-(1-methylpropylidene)-3,7,12-trioxo-9-(3-pyridinylmethyl)-1,4-dioxa-8-azacyclododec-6-yl]-](/img/structure/B1226426.png)

![calcium;(3R,5R)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B1226427.png)